molecular formula C11H8N2 B12966364 (E)-3-(1H-Indol-7-yl)acrylonitrile

(E)-3-(1H-Indol-7-yl)acrylonitrile

Cat. No.: B12966364
M. Wt: 168.19 g/mol
InChI Key: YNIUSMYZKCTWDZ-GORDUTHDSA-N
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Description

(E)-3-(1H-Indol-7-yl)acrylonitrile is an organic compound that features an indole moiety linked to an acrylonitrile group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the acrylonitrile group can influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile typically involves the reaction of an indole derivative with an acrylonitrile precursor. One common method is the Knoevenagel condensation, where an indole aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-Indol-7-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acrylonitrile group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indole-3-ethylamine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Research

Numerous studies have highlighted the anticancer activities of (E)-3-(1H-Indol-7-yl)acrylonitrile and its derivatives:

  • Mechanism of Action : Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cancer cell proliferation. For instance, it has been shown to induce cell cycle arrest in cancer cell lines, particularly at the G1/S phase, leading to reduced cell proliferation .
  • In Vitro Studies : A study evaluating a series of indole-acrylonitrile derivatives demonstrated significant cytotoxicity against several human cancer cell lines. The mean growth inhibition percentages varied widely among different compounds, with some showing lethal effects on melanoma and breast cancer cells .

Case Study: In Vitro Anticancer Activity

A comprehensive evaluation of this compound derivatives was conducted using the National Cancer Institute's 60 human cancer cell line panel. Key findings include:

CompoundMean Growth (%)Most Sensitive Cell LineGrowth Inhibition Percent (%GI)
2a85.56T-47D (breast cancer)59.79
2b49.80MDA-MB-435 (melanoma)-5.10
2c78.15K-562 (leukemia)72.20
2d30.17MDA-MB-435 (melanoma)-32.56

These results indicate that certain derivatives possess strong anticancer properties, making them candidates for further development .

Synthetic Routes

Several synthetic pathways have been developed to produce this compound:

  • Condensation Reactions : One common method involves the condensation of indole derivatives with acrylonitrile under specific conditions to yield the desired product.
  • Functionalization : The introduction of various substituents onto the indole ring can enhance biological activity and alter pharmacokinetic properties.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development:

  • Target Identification : Research has focused on identifying specific enzymes and receptors that are affected by this compound, which is essential for elucidating its mechanism of action in cancer treatment.
  • Biochemical Assays : The compound has been utilized in various biochemical assays to assess its inhibitory effects on key pathways involved in tumorigenesis.

Broader Applications

Beyond anticancer research, this compound has potential applications in other areas:

  • Drug Discovery : Its unique structure makes it a valuable lead compound for developing new drugs targeting various diseases, including neurological disorders.
  • Materials Science : The compound may also find applications in the development of novel polymers or functional materials due to its chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1H-Indol-7-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1H-Indol-3-yl)acrylonitrile: Similar structure but with the acrylonitrile group at a different position.

    Indole-3-acetonitrile: Lacks the (E)-configuration and has different reactivity.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acrylonitrile group.

Uniqueness

(E)-3-(1H-Indol-7-yl)acrylonitrile is unique due to its specific configuration and the presence of both the indole and acrylonitrile groups, which can influence its chemical and biological properties.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

(E)-3-(1H-indol-7-yl)prop-2-enenitrile

InChI

InChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+

InChI Key

YNIUSMYZKCTWDZ-GORDUTHDSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C#N)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=CC#N)NC=C2

Origin of Product

United States

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